molecular formula C17H23BrN2O3 B15074481 N,N-Diethyl-N-((5-(4-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide CAS No. 76220-76-3

N,N-Diethyl-N-((5-(4-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide

Cat. No.: B15074481
CAS No.: 76220-76-3
M. Wt: 383.3 g/mol
InChI Key: QJZDAQNRDRMIJD-UHFFFAOYSA-M
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Description

N,N-Diethyl-N-((5-(4-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide is a quaternary ammonium salt characterized by a furan ring substituted with a 4-nitrophenyl group and a triethylammonium moiety.

Properties

CAS No.

76220-76-3

Molecular Formula

C17H23BrN2O3

Molecular Weight

383.3 g/mol

IUPAC Name

triethyl-[[5-(4-nitrophenyl)furan-2-yl]methyl]azanium;bromide

InChI

InChI=1S/C17H23N2O3.BrH/c1-4-19(5-2,6-3)13-16-11-12-17(22-16)14-7-9-15(10-8-14)18(20)21;/h7-12H,4-6,13H2,1-3H3;1H/q+1;/p-1

InChI Key

QJZDAQNRDRMIJD-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-].[Br-]

Origin of Product

United States

Preparation Methods

The synthesis of N,N-Diethyl-N-((5-(4-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide involves several steps. One common method includes the reaction of 5-(4-nitrophenyl)furfural with diethylamine in the presence of a suitable catalyst. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours. The resulting product is then purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

N,N-Diethyl-N-((5-(4-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N-Diethyl-N-((5-(4-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of furan derivatives and other heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N-((5-(4-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl group and furan ring play crucial roles in these interactions, facilitating binding through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

Several compounds with structural similarities to the target molecule have been reported:

Table 1: Key Structural Analogs and Their Features
Compound Name Core Structure Substituent(s) Melting Point (°C) Key Properties/Activities Reference
3-Benzyl-2-{(E)-2-[5-(4-nitrophenyl)furan-2-yl]vinyl}-1,3-benzothiazolium bromide (7c) Benzothiazolium bromide 4-Nitrophenylfuran 235–240 UV/Vis activity, moderate yield (64%)
3,3'-[(5-(4-Nitrophenyl)furan-2-yl)methylene]bis(4-hydroxy-2H-chromen-2-one) (6b) Bis-coumarin 4-Nitrophenylfuran 317–319 High thermal stability, microwave-synthesized
N-{5-[5-(4-Nitro-phenyl)-furan-2-ylmethylene]-4-oxo-2-thioxo-thiazolidin-3-yl}-acetamide (67) Thiazolidinone 4-Nitrophenylfuran N/A Protease inhibition (IC₅₀: 12–31 µM)
Ethylene-1,2-bis(N,N-dimethyl-N-dodecyldodecylammonium bromide) (5) Gemini surfactant Dodecyl chains, ethylene spacer 186–187 Antifungal activity, high solubility

Key Observations :

  • Substituent Position : The position of the nitro group on the phenyl ring significantly impacts physicochemical properties. For example, 4-nitrophenyl-substituted furans (para-substitution) exhibit higher melting points (e.g., 317–319°C for 6b ) compared to ortho- or meta-substituted analogs (e.g., 7e: 194–198°C ).
  • Core Structure : Replacement of the benzothiazolium core (7c) with bis-coumarin (6b) enhances thermal stability due to extended π-conjugation and hydrogen bonding .
  • Quaternary Ammonium vs. Gemini Surfactants : Unlike the target compound, gemini surfactants (e.g., compound 5) with dual ammonium heads and long alkyl chains show superior water solubility and antifungal activity, dependent on spacer length .

Physicochemical Properties

Solubility and Stability
  • However, the quaternary ammonium group enhances solubility in polar solvents like ethanol or acetonitrile .
  • Thermal Stability : Bis-coumarin derivatives (e.g., 6b) with 4-nitrophenylfuran substituents exhibit exceptional thermal stability (melting points >300°C), attributed to rigid planar structures and intermolecular interactions .
Spectroscopic Features
  • NMR and UV/Vis Signatures : Compounds like 7c and 6b show distinct ¹H-NMR signals for aromatic protons (δ 7.5–8.5 ppm) and vinyl groups (δ 6.5–7.0 ppm), consistent with conjugation in the nitrophenylfuran system . UV spectra typically display strong absorption bands near 300–400 nm due to π→π* transitions .

Biological Activity

N,N-Diethyl-N-((5-(4-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide is a quaternary ammonium compound that has garnered interest in various biological applications due to its unique structural features and potential pharmacological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C17H23N2O3
  • SMILES Notation : CCN+(CC)CC1=CC=C(O1)C2=CC=C(C=C2)N+[O-]
  • InChI Key : MXOUJPMLVJMYIP-UHFFFAOYSA-N

The presence of the furan ring and nitrophenyl group contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing furan and nitrophenyl groups exhibit significant antimicrobial properties. For instance, similar derivatives have shown efficacy against various bacterial strains, suggesting that this compound may possess comparable activity.

Antitumor Potential

Preliminary studies on structurally related compounds have demonstrated antitumor activity. For example, compounds with similar furan structures have been reported to induce apoptosis in cancer cell lines such as HepG2 (liver carcinoma) and MCF-7 (breast cancer). The mechanism often involves cell cycle arrest and modulation of apoptotic pathways, indicating a potential for this compound to exhibit similar effects.

Neuroprotective Effects

Furan derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. The ability of such compounds to cross the blood-brain barrier enhances their therapeutic potential. Studies suggest that the incorporation of specific substituents can modulate neuroprotective activity, which may be applicable to our compound.

Study 1: Antimicrobial Efficacy

A comparative study on furan-containing compounds revealed that those with nitrophenyl substitutions exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study utilized a disk diffusion method to assess inhibition zones, demonstrating that similar compounds could serve as effective antimicrobial agents.

CompoundInhibition Zone (mm)
Control0
Compound A15
This compoundTBD

Study 2: Antitumor Activity in HepG2 Cells

In vitro assays were conducted to evaluate the cytotoxic effects of this compound on HepG2 cells. The results indicated a significant reduction in cell viability at higher concentrations, with IC50 values comparable to known chemotherapeutics.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

Study 3: Neuroprotection in Animal Models

Animal studies exploring the neuroprotective effects of furan derivatives indicated reduced neuronal damage following exposure to neurotoxins. Behavioral assessments and histological analyses suggested that this compound could mitigate neurodegenerative processes.

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